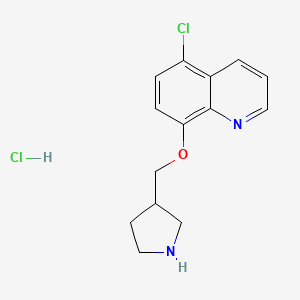
5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride
Vue d'ensemble
Description
“5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride” is a chemical compound with the CAS Number: 1219968-04-3 . It has a molecular weight of 299.2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15ClN2O.ClH/c15-12-3-4-13 (14-11 (12)2-1-6-17-14)18-9-10-5-7-16-8-10;/h1-4,6,10,16H,5,7-9H2;1H . This indicates that the compound has a quinoline core with a chlorine atom at the 5-position and a pyrrolidinylmethoxy group at the 8-position.Physical And Chemical Properties Analysis
The compound has a molecular weight of 299.2 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.Applications De Recherche Scientifique
Synthesis and Chemical Properties
5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride is involved in various chemical synthesis processes. For instance, it has been used in the synthesis of chloro compounds starting from bromo derivatives in π-deficient series such as pyridine and quinoline, demonstrating its role in the modification of chemical structures (Mongin et al., 1996). Additionally, it serves as an intermediate in the synthesis of functionalized aminoquinolines, which are investigated for their biological activities (Vandekerckhove et al., 2015).
Catalytic Activity
Quinoline derivatives, including 5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline, have been found to exhibit catalytic activities. For example, quinoline N-oxides catalyze the hydrolysis of certain compounds, indicating their potential utility in chemical reactions (Ryzhakov & Rodina, 2006).
Biological Activity
In the realm of pharmaceutical research, derivatives of quinoline, such as 5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride, are often synthesized and evaluated for their pharmacological properties. These compounds have been shown to possess neurotropic activity, which suggests potential applications in the treatment of neurological disorders (Granik et al., 1978).
Spectroscopic Studies
Quinoline derivatives are also studied for their electronic absorption spectra, which is important in understanding their chemical properties and potential applications in materials science (Hassan et al., 2014).
Fluorescent Probes
Novel benzimidazoquinolines, which can include structures like 5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline, have been synthesized and proposed as potential fluorescent probes for DNA detection. This application highlights their importance in biochemical and medical research (Perin et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
5-chloro-8-(pyrrolidin-3-ylmethoxy)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O.ClH/c15-12-3-4-13(14-11(12)2-1-6-17-14)18-9-10-5-7-16-8-10;/h1-4,6,10,16H,5,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULMGQMKHKXKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



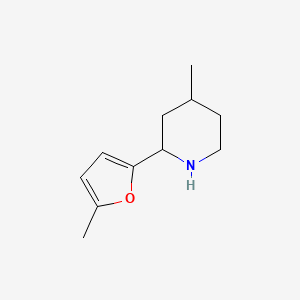
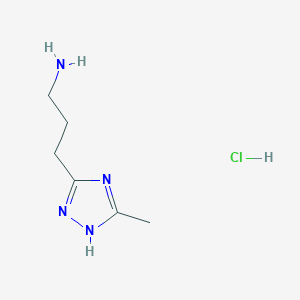
![N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine](/img/structure/B1426297.png)

![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B1426299.png)
![Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426302.png)
![3-[(2-Chloro-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426304.png)
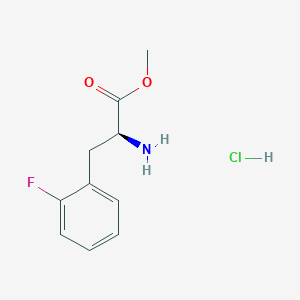
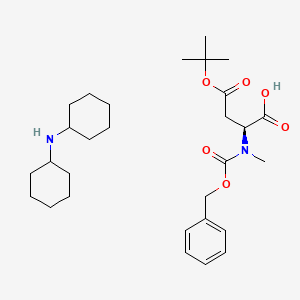
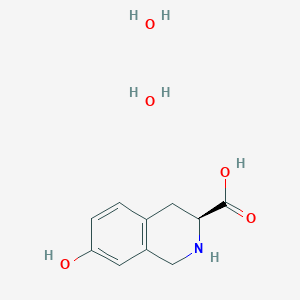
![3-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B1426314.png)
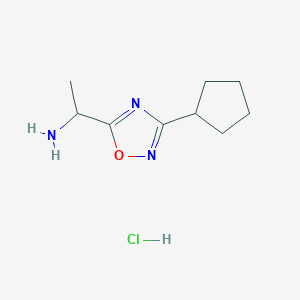
![Methyl (2S,4S)-4-[(cyclopentylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426317.png)
![2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426318.png)